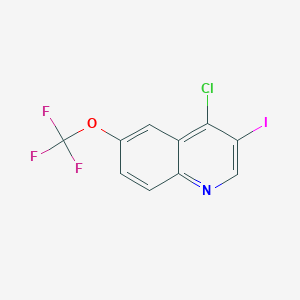

4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline

Description

BenchChem offers high-quality 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-iodo-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3INO/c11-9-6-3-5(17-10(12,13)14)1-2-8(6)16-4-7(9)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWQQBVQRNDLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline MSDS and safety data

Topic: 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline MSDS and Safety Data Content Type: Technical Safety & Handling Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals

Safety, Handling, and Reactivity Profile

Executive Summary & Compound Identity

4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline is a highly specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimalarial agents.[1] Its structural complexity—featuring a reactive chloro-group (C4), a labile iodo-handle (C3), and a lipophilic trifluoromethoxy moiety (C6)—necessitates a rigorous safety protocol distinct from generic quinolines.

This guide synthesizes available safety data with structure-activity relationship (SAR) inferences to provide a self-validating handling protocol.

Chemical Identification

| Parameter | Detail |

| Chemical Name | 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline |

| CAS Number | 1974685-56-7 |

| Molecular Formula | C₁₀H₄ClF₃INO |

| Molecular Weight | 373.50 g/mol |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, DCM, Chloroform; Insoluble in water |

| Melting Point | Predicted:[2][3][4] 85–95 °C (Based on 3-iodo/6-CF3 analogs) |

Hazard Identification (GHS Classification)

Note: Specific toxicological data for this exact CAS is limited. The following classification is derived from verified data for close structural analogs (4-Chloro-3-iodoquinoline and 6-trifluoromethoxyquinoline).

Signal Word: WARNING

Hazard Statements (H-Codes)

-

H302: Harmful if swallowed.[5]

-

H335: May cause respiratory irritation.[6]

-

H317: May cause an allergic skin reaction (Potential sensitizer due to halogenation).

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[5][6] Continue rinsing.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Technical Handling & Storage Protocols

The stability of 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline is compromised by light and moisture. The Carbon-Iodine (C-I) bond is photolabile, leading to radical formation and degradation, while the C4-Chlorine bond is susceptible to hydrolysis under acidic/basic conditions.

Storage Requirements (Critical)

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen). The compound is potentially hygroscopic.

-

Light Protection: Amber vials or aluminum foil wrapping is mandatory to prevent photo-deiodination.

Engineering Controls

-

Fume Hood: All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Static Control: Use anti-static weighing boats and grounded spatulas, as halogenated heterocycles can accumulate static charge.

Emergency Response Logic

The following decision tree outlines the immediate response protocol for spills or exposure. This system prioritizes containment and personnel safety.[7]

Figure 1: Decision logic for emergency response involving halogenated quinoline derivatives.

Synthesis & Reactivity Context

Understanding the reactivity of this compound is essential for safety. It is designed to be reactive at specific positions, which also dictates its instability hazards.

Reactivity Profile

-

C4-Chloro Position: Highly electrophilic. Susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides.[8]

-

C3-Iodo Position: Labile handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

-

C6-Trifluoromethoxy: Generally stable, but enhances lipophilicity, increasing skin absorption potential.

Functionalization Workflow

The diagram below illustrates why this compound is used and the chemical pathways that must be controlled.

Figure 2: Functionalization pathways. The C4-Cl and C3-I sites are distinct reactivity "hotspots" that dictate chemical incompatibility.

Toxicological Information

Data inferred from quinoline and halogenated analogs.[7]

-

Acute Toxicity: Likely harmful if swallowed (LD50 estimated < 500 mg/kg based on chloroquinoline data).

-

Skin Corrosion/Irritation: Validated irritant. The trifluoromethoxy group increases lipid solubility, potentially aiding dermal penetration.

-

Carcinogenicity: Quinolines are known DNA intercalators. While the 4-Cl/3-I substitution alters planarity, this compound should be treated as a suspected mutagen/carcinogen .

-

Respiratory Sensitization: Halogenated heterocycles can cause mucosal inflammation. Avoid inhalation of dusts.[5][6]

Ecological Impact & Disposal

-

Ecotoxicity: Very toxic to aquatic life with long-lasting effects (Predicted).[5][7] The C-Cl and C-I bonds are stable against rapid biodegradation.

-

Disposal:

-

DO NOT flush down drains.[6]

-

Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF, HCl, and HI gases produced during combustion).

-

References

-

ChemSRC. (2025). 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline - CAS 1974685-56-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Chloro-3-iodoquinoline (Analogous Safety Data). Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2025). C&L Inventory: Quinoline Derivatives. Retrieved from [Link]

Sources

- 1. 1974685-56-7_CAS号:1974685-56-7_4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline - 化源网 [chemsrc.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemdmart.com [chemdmart.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. achmem.com [achmem.com]

Pharmacophore Mapping of 3,4-Disubstituted Quinoline Derivatives: A Technical Guide

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets. However, while 2,4- and 4-substituted quinolines are widely explored, 3,4-disubstituted quinoline derivatives represent a unique and underutilized chemical space. The adjacency of substituents at positions 3 and 4 induces specific steric and electronic perturbations—often forcing the molecule out of planarity—which can be exploited to achieve high selectivity for targets such as Tyrosine Kinases (e.g., c-Met, GSK-3β) , Plasmodium falciparum targets , and Multidrug Resistance (MDR) proteins .

This guide details a rigorous, self-validating protocol for generating pharmacophore models specifically for this subclass. It moves beyond generic modeling steps to address the conformational flexibility and steric crowding unique to the 3,4-disubstituted motif.

The Chemical Space: Why 3,4-Disubstituted Quinolines?

Before initiating software protocols, one must understand the structural behavior of the ligand set.

Structural Dynamics

In 3,4-disubstituted quinolines, the substituents are vicinal (adjacent). Unlike the 2,4-pattern where substituents are separated by a carbon, the 3,4-pattern creates significant peri-interactions .

-

The "Twist" Effect: If the substituents at C3 and C4 are bulky (e.g., phenyl, tert-butyl), the steric clash forces one or both substituents to rotate out of the quinoline plane.

-

Pharmacophoric Consequence: A flat 2D representation fails to capture this. Your pharmacophore model must account for non-planar bioactive conformations.

Target Relevance

Literature validates this scaffold for:

-

Kinase Inhibition: The quinoline nitrogen (

) often acts as a H-bond acceptor for the kinase hinge region, while the 3,4-substituents occupy the hydrophobic pockets (Gatekeeper or Solvent Front). -

Antimalarial Activity: Interference with heme polymerization, where the 3,4-geometry dictates stacking efficiency.

Phase I: Dataset Curation & Pre-processing

Garbage in, garbage out. The integrity of a Ligand-Based Drug Design (LBDD) model relies entirely on the quality of the training set.

The Training Set Selection Criteria

Do not select compounds randomly. Follow the "3-Order Rule" :

-

Activity Range: The training set must span at least 3 orders of magnitude in biological activity (e.g.,

from 1 nM to 10 -

Structural Diversity: Maintain the 3,4-quinoline core but vary the substituents (electron-donating vs. withdrawing) to define the limits of the pharmacophore.

-

Inactives: Include confirmed inactives to penalize features that do not contribute to binding.

Protocol: Molecular Hygiene

Tool: ChemDraw / RDKit / OpenBabel

-

Standardization: Convert all 2D structures to 3D.

-

Protonation States: Calculate dominant protonation states at physiological pH (7.4).

-

Critical Note: The quinoline nitrogen (

) is typically unprotonated at neutral pH, acting as a Hydrogen Bond Acceptor (HBA). However, basic amines on side chains will be protonated.

-

-

Chirality: Explicitly define stereocenters if the 3- or 4-substituents contain chiral carbons.

Phase II: Conformational Analysis (The Critical Step)

Because of the 3,4-steric clash, a single energy minimization is insufficient. You must perform a Conformational Search to find the bioactive shape.

The Workflow

Method: Monte Carlo or Systematic Search (e.g., in MOE or Discovery Studio). Force Field: MMFF94x or OPLS3 (optimized for small organic molecules).

-

Step 1: Generate up to 100 conformers per ligand.

-

Step 2: Apply an energy cutoff (e.g., 10-20 kcal/mol above the global minimum).

-

Step 3: Cluster Analysis. Group conformers by RMSD. For 3,4-disubstituted quinolines, pay attention to the torsion angle between the C3 and C4 substituents.

Expert Insight: Highly active inhibitors often adopt a higher-energy "bioactive conformation" to fit the binding pocket. Do not discard conformers solely because they are 5 kcal/mol above the minimum.

Phase III: Pharmacophore Hypothesis Generation[1]

This section assumes the use of standard algorithms like HypoGen (Catalyst) , MOE , or Phase (Schrödinger) .

Feature Mapping

Based on the 3,4-quinoline SAR (Structure-Activity Relationship), map the following features:

| Feature Type | Symbol | Chemical Moiety in 3,4-Quinoline | Function |

| H-Bond Acceptor | HBA | Quinoline Nitrogen ( | Hinge binding (Kinase) |

| Ring Aromatic | RA | Quinoline Benzene Ring | |

| Hydrophobic | Hyd | Substituent at C4 (e.g., Phenyl) | Occupies hydrophobic pocket |

| H-Bond Donor | HBD | Amide/Amine linkers at C3 | Interaction with catalytic residues |

The Generation Algorithm (HypoGen Example)

-

Input: Training set with biological activity (

). -

Parameters:

-

Min Features: 3 / Max Features: 5.

-

Weighting: Emphasize the "Uncertainty" parameter (usually set to 3.0 for biological data).

-

-

Execution: The algorithm attempts to superimpose the conformers of the most active compounds to find a common spatial arrangement of features.

Visualization: The Pharmacophore Workflow

The following diagram illustrates the logical flow from dataset curation to model validation.

Figure 1: Step-by-step workflow for generating a high-quality pharmacophore model, emphasizing the validation loop.

Phase IV: Validation Strategies (Self-Validating Systems)

A model is only a hypothesis until validated. Use these three distinct methods.

Cost Analysis (Specific to Catalyst/Discovery Studio)

-

Fixed Cost: The theoretical best possible cost.

-

Null Cost: The cost if the model assumes no correlation.

-

Total Cost: The actual cost of your hypothesis.

-

Rule: The difference between Null Cost and Total Cost should be

bits for a correlation probability of

Fisher’s Randomization Test

Randomize the biological activity data among the training set molecules 19 times (95% confidence level).

-

Pass Criteria: None of the randomized hypotheses should have a lower cost (better fit) than your original hypothesis. This proves your model isn't a statistical fluke.

Decoy Set Screening (The Real World Test)

This is the most robust test.

-

Active Set: 10 known 3,4-disubstituted quinoline inhibitors (not in training set).

-

Decoy Set: 500 compounds with similar physical properties (MW, LogP) but chemically distinct structures (e.g., from DUD-E database).

-

Screen: Run the pharmacophore against this combined database (510 compounds).

-

Metric: Calculate the Enrichment Factor (EF) .

-

A high EF indicates the model can distinguish actives from noise.

-

Case Study Application: Kinase Inhibition

To ground this in reality, let us consider the application of this protocol to GSK-3

-

Observed Pharmacophore:

-

Feature 1 (HBA): The quinoline Nitrogen maps to the hinge region (Val135 in GSK-3

). -

Feature 2 (Hyd): A bulky 4-phenyl group occupies the hydrophobic pocket, displacing water.

-

Feature 3 (HBD): A substituent at position 3 (e.g., a carbohydrazide or amide) forms a hydrogen bond with the catalytic lysine (Lys85).

-

-

Outcome: The steric bulk at positions 3 and 4 prevents binding to off-target kinases that lack the specific pocket depth, thereby improving selectivity.

References

-

Wakode, S., et al. (2016). "Pharmacophore generation and atom based 3D-QSAR of quinoline derivatives as selective phosphodiesterase 4B inhibitors." RSC Advances. [Link]

-

Luo, Z., et al. (2011). "Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines." Journal of Medicinal Chemistry. [Link]

-

Desai, N.C., et al. (2021). "Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review." International Journal of Pharmaceutical Research. [Link][1]

-

Gavezzotti, A., et al. (2020). "The synthesis, crystal structure and Hirshfeld analysis of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide." IUCrData. [Link]

-

Fouda, A.M., et al. (2019). "Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β." Tropical Journal of Pharmaceutical Research. [Link]

Sources

Methodological & Application

Optimizing Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinoline Scaffolds

Mechanistic Insights and Robust Protocols for Medicinal Chemistry

Executive Summary

The 4-aminoquinoline pharmacophore is a cornerstone of medicinal chemistry, anchoring antimalarials (Chloroquine, Hydroxychloroquine) and kinase inhibitors (Bosutinib). While the 4-chloroquinoline starting material appears structurally simple, its reactivity in Nucleophilic Aromatic Substitution (SNAr) is nuanced. Unlike standard benzene derivatives, the 4-chloroquinoline system relies on the specific electronic activation provided by the heterocyclic nitrogen.

This application note provides a definitive guide to substituting the C4-chloride with amine nucleophiles. We move beyond generic textbook conditions to explore acid-catalyzed activation , solvent effects , and process-scale troubleshooting , ensuring high yields and minimal side reactions.

Mechanistic Deep Dive: The Vinylogous Amidine

Successful substitution at the C4 position is driven by the electron-deficient nature of the pyridine ring. However, the neutral quinoline ring is often insufficiently reactive toward weak nucleophiles (e.g., anilines).

The Role of Acid Catalysis

The most robust protocols utilize Brønsted acid catalysis. Protonation of the quinoline nitrogen (N1) dramatically lowers the energy of the LUMO, making the C4 position highly electrophilic. This transforms the system into a vinylogous iminium species, facilitating the attack of the nucleophile and the formation of the Meisenheimer complex.

Reaction Pathway Visualization

The following diagram illustrates the difference between the thermal (neutral) pathway and the accelerated acid-catalyzed pathway.

Sonogashira coupling conditions for 3-iodo-6-(trifluoromethoxy)quinoline

An In-Depth Guide to the Sonogashira Coupling of 3-iodo-6-(trifluoromethoxy)quinoline: Protocols, Mechanistic Insights, and Optimization Strategies

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-catalyzed transformation is invaluable for its mild reaction conditions and broad functional group tolerance, making it a favored method in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]

This guide focuses on the application of the Sonogashira coupling to a specific, high-value substrate: 3-iodo-6-(trifluoromethoxy)quinoline . This molecule combines two key structural features of significant interest in medicinal chemistry. The quinoline core is a privileged scaffold found in numerous FDA-approved drugs, recognized for its diverse pharmacological activities.[4] The trifluoromethoxy (-OCF₃) group is an increasingly important substituent in drug design, acting as a "super methoxy" group. It enhances metabolic stability, increases lipophilicity for better membrane permeability, and can modulate binding affinity through its strong electron-withdrawing nature.[5]

Understanding the optimal conditions for coupling this substrate is critical for researchers aiming to synthesize novel quinoline-based compounds for drug discovery and development. This document provides detailed protocols, an exploration of the reaction mechanism, and a troubleshooting guide to empower scientists to achieve successful and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Sonogashira reaction stems from a synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] While copper-free variations exist, understanding the classic mechanism provides a solid foundation for troubleshooting and optimization.

-

The Palladium Cycle : The primary C-C bond formation occurs here.

-

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of 3-iodo-6-(trifluoromethoxy)quinoline, forming a Pd(II) intermediate.[6][8] The high reactivity of aryl iodides makes this step particularly efficient.[1][9]

-

Transmetalation : The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.[6]

-

Reductive Elimination : The newly formed di-organopalladium complex undergoes reductive elimination, releasing the final alkynylated quinoline product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

-

-

The Copper Cycle : This cycle serves to activate the terminal alkyne.

-

π-Alkyne Complex Formation : Copper(I) coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[6][7]

-

Deprotonation : An amine base deprotonates the alkyne, forming a highly reactive copper(I) acetylide species.[10] This species is then ready for the transmetalation step with the palladium complex.

-

Substrate Analysis: Key Factors for Success

The structure of 3-iodo-6-(trifluoromethoxy)quinoline is highly favorable for the Sonogashira coupling.

-

Aryl Iodide Reactivity : The carbon-iodine bond is the weakest among the aryl halides, making aryl iodides the most reactive substrates for oxidative addition.[9][11] This high reactivity often permits the use of milder conditions, such as lower temperatures and lower catalyst loadings, which can help minimize side reactions.[1]

-

Electronic Effects : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing.[5] This property further activates the aryl iodide towards oxidative addition, potentially increasing the reaction rate.[8] Substrates with electron-withdrawing groups often exhibit higher yields in palladium-catalyzed couplings.[12]

-

Heterocyclic Nature : While the nitrogen atom in the quinoline ring can potentially coordinate to the palladium catalyst, Sonogashira couplings on quinoline and other nitrogen-containing heterocycles are well-established and generally proceed efficiently.[4][13][14]

Experimental Protocols

The following protocols provide a robust starting point for the Sonogashira coupling of 3-iodo-6-(trifluoromethoxy)quinoline. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure catalyst stability and prevent side reactions.[15]

Protocol A: Classic Copper-Cocatalyzed Conditions

This method is the standard and most widely used protocol, known for its reliability and efficiency.

Materials:

-

3-iodo-6-(trifluoromethoxy)quinoline (1.0 equiv)

-

Terminal Alkyne (1.2-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (≥ 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)

Procedure:

-

Flask Preparation : To a flame-dried Schlenk flask, add 3-iodo-6-(trifluoromethoxy)quinoline, PdCl₂(PPh₃)₂, and CuI.

-

Inert Atmosphere : Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Base Addition : Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the degassed amine base (e.g., triethylamine). The solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl iodide.

-

Alkyne Addition : Add the terminal alkyne via syringe. For highly reactive alkynes, slow addition via a syringe pump can minimize homocoupling.

-

Reaction : Stir the mixture at room temperature. The reaction is typically complete within 2-24 hours. If no progress is observed, the temperature can be gently increased to 40-60 °C.

-

Monitoring : Track the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Work-up : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove palladium and copper residues. Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol B: Copper-Free Conditions

This protocol is advantageous for preventing the primary side reaction—alkyne homocoupling (Glaser coupling)—which is catalyzed by copper.[16] It is particularly useful when working with sensitive alkynes or when purification from diyne byproducts proves difficult.

Materials:

-

3-iodo-6-(trifluoromethoxy)quinoline (1.0 equiv)

-

Terminal Alkyne (1.5 equiv)

-

Palladium catalyst [e.g., Pd(OAc)₂, Pd₂(dba)₃] (1-3 mol%)

-

Phosphine Ligand [e.g., Triphenylphosphine (PPh₃), XPhos] (2-6 mol%)

-

Base [e.g., Tetrabutylammonium acetate (TBAA), Piperidine, Pyrrolidine] (≥ 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF, NMP)

Procedure:

-

Catalyst Pre-formation : In a flame-dried Schlenk flask under argon, combine the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand in the degassed solvent. Stir for 15-20 minutes to allow for the formation of the active catalyst complex.

-

Reagent Addition : To the catalyst mixture, add 3-iodo-6-(trifluoromethoxy)quinoline, the base (e.g., TBAA), and finally the terminal alkyne via syringe.

-

Reaction : Stir the mixture at room temperature or heat as necessary (typically 50-100 °C for copper-free systems). Copper-free reactions may require slightly higher temperatures than their copper-cocatalyzed counterparts.[17]

-

Monitoring : Track the reaction's progress by TLC or GC-MS.

-

Work-up : Once complete, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification : Purify the crude product by flash column chromatography.

Summary of Recommended Reaction Conditions

| Parameter | Protocol A: Copper-Cocatalyzed | Protocol B: Copper-Free | Rationale & Key Considerations |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) precatalysts are more air-stable. Pd(0) sources are used directly.[9] |

| Ligand | PPh₃ (typically included) | PPh₃, XPhos, dppf | Bulky, electron-rich ligands can improve catalyst performance, especially for challenging substrates.[15] |

| Copper Source | CuI | None | Crucial for classic mechanism but omitted to prevent alkyne homocoupling.[15][16] |

| Base | Et₃N, DIPEA | TBAA, Piperidine, Pyrrolidine | The base deprotonates the alkyne and neutralizes the HX byproduct.[9] |

| Solvent | THF, DMF, Toluene | DMF, NMP | Must be anhydrous and degassed. DMF is often a good choice for both protocols.[15] |

| Temperature | Room Temperature to 60 °C | Room Temperature to 100 °C | Aryl iodides are highly reactive and often couple at room temperature.[9] |

| Catalyst Loading | 1-3 mol% Pd, 2-5 mol% Cu | 1-3 mol% Pd | Lower loadings are preferred for efficiency and cost-effectiveness. |

| Alkyne Stoichiometry | 1.2 - 1.5 equivalents | 1.5 equivalents | A slight excess of the alkyne drives the reaction to completion. |

Troubleshooting and Optimization

Even with a reactive substrate, challenges can arise. A systematic approach to troubleshooting is essential for success.

Common Issues and Solutions:

-

Problem : Low or No Conversion

-

Cause : Inactive catalyst, presence of oxygen, or impure reagents.[9][15]

-

Solution : Always use fresh, high-quality palladium catalysts and copper(I) iodide.[9] Ensure all solvents and the amine base are rigorously dried and degassed. Oxygen can lead to catalyst decomposition and promote alkyne homocoupling.[15] Verify the purity of the quinoline starting material and the alkyne.

-

-

Problem : Significant Alkyne Homocoupling (Glaser Coupling)

-

Cause : This is the most common side reaction, promoted by oxygen and the copper co-catalyst.[15]

-

Solution :

-

Switch to a copper-free protocol (Protocol B).[16] This is the most effective solution.

-

If using Protocol A, ensure the reaction is strictly anaerobic.

-

Reduce the loading of CuI to the minimum effective amount (e.g., 1-2 mol%).

-

Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.[15]

-

-

-

Problem : Formation of Palladium Black

-

Cause : The active Pd(0) catalyst has precipitated out of solution as inactive palladium metal.[9]

-

Solution : This can be promoted by certain solvents, with THF sometimes being a culprit.[17] Switching to a more coordinating solvent like DMF or NMP can help. Ensure an adequate ligand-to-palladium ratio, as excess phosphine can help stabilize the soluble catalyst complex.

-

-

Problem : Reaction Stalls or is Sluggish

-

Cause : The alkyne may be sterically hindered or electronically deactivated, or the temperature may be too low.

-

Solution : Gently increase the reaction temperature in increments (e.g., to 50 °C, then 80 °C). For particularly challenging alkynes, screening more electron-rich and bulky phosphine ligands (e.g., XPhos, dppf) can accelerate the oxidative addition and reductive elimination steps.[15][18]

-

Conclusion

The Sonogashira coupling of 3-iodo-6-(trifluoromethoxy)quinoline is a highly feasible and powerful transformation for accessing novel, functionalized heterocyclic compounds. The substrate's inherent reactivity, due to the presence of an iodide and an electron-withdrawing group, provides an excellent foundation for success. By selecting the appropriate protocol—either the robust, classic copper-cocatalyzed method or the cleaner copper-free alternative—and adhering to stringent anaerobic and anhydrous techniques, researchers can reliably synthesize target molecules. The troubleshooting guide provided serves as a practical resource to overcome common hurdles, enabling the efficient development of new chemical entities for pharmaceutical and materials science applications.

References

Click to expand

-

Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

-

Gao, Y., et al. (2019). Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes. Polycyclic Aromatic Compounds, 41(5), 1019-1027. Retrieved February 21, 2026, from [Link]

-

Azad, U. P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7375. Retrieved February 21, 2026, from [Link]

-

Shaheen, F., & Perveen, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 459. Retrieved February 21, 2026, from [Link]

-

Li, Y., & Yang, D. (2010). Sonogashira coupling in natural product synthesis. Chemistry–An Asian Journal, 5(10), 2132-2151. Retrieved February 21, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 21, 2026, from [Link]

-

Azad, U. P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7375. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved February 21, 2026, from [Link]

-

Wang, X., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4943-4947. Retrieved February 21, 2026, from [Link]

-

Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved February 21, 2026, from [Link]

-

Reddy, V. P., et al. (2012). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(1), 229-237. Retrieved February 21, 2026, from [Link]

-

Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755. Retrieved February 21, 2026, from [Link]

-

Li, P., et al. (2014). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Green Chemistry, 16(7), 3441-3449. Retrieved February 21, 2026, from [Link]

-

Ezugwu, J. A., et al. (2025). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Yang, Z., et al. (2015). Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes. Semantic Scholar. Retrieved February 21, 2026, from [Link]

-

Li, P., et al. (2014). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved February 21, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Sonogashira Coupling. Retrieved February 21, 2026, from [Link]

-

Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved February 21, 2026, from [Link]

-

Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(28), 21873-21879. Retrieved February 21, 2026, from [Link]

-

Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved February 21, 2026, from [Link]

-

Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Chemical Sciences, 3(4), 1-8. Retrieved February 21, 2026, from [Link]

-

Cho, E. J., et al. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 333(6041), 449-452. Retrieved February 21, 2026, from [Link]

-

Shaikh, A. A., & Ghorpade, R. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 222-243. Retrieved February 21, 2026, from [Link]

-

Wang, F., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2704-2709. Retrieved February 21, 2026, from [Link]

-

Chen, K., et al. (2021). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Organic Letters, 23(15), 5892-5897. Retrieved February 21, 2026, from [Link]

-

Yao, J., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Bioconjugate Chemistry, 23(7), 1432-1437. Retrieved February 21, 2026, from [Link]

-

Coleman, C. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Wipf Group. Retrieved February 21, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, August 10). Sonogashira Coupling Reaction Mechanism [Video]. YouTube. Retrieved February 21, 2026, from [Link]

-

de la Torre, M. C., et al. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Organic & Biomolecular Chemistry, 17(11), 2959-2971. Retrieved February 21, 2026, from [Link]

-

Kumar, A., et al. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 3(11), 1447-1451. Retrieved February 21, 2026, from [Link]

-

Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Chemistry Window. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc [Video]. YouTube. Retrieved February 21, 2026, from [Link]

-

The Modern Chemist. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved February 21, 2026, from [Link]

-

The Organic Chemist. (2020, July 25). Sonogashira Coupling [Video]. YouTube. Retrieved February 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 21, 2026, from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]

- 3. researchgate.net [researchgate.net]

- 4. irantypist.com [irantypist.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. reddit.com [reddit.com]

Buchwald-Hartwig amination of 4-chloro-3-iodo-6-(trifluoromethoxy)quinoline

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline

Executive Summary

This application note details the chemoselective Buchwald-Hartwig amination of 4-chloro-3-iodo-6-(trifluoromethoxy)quinoline . This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and anti-infectives. The presence of the 6-trifluoromethoxy (

This guide provides a validated protocol to exclusively functionalize the C3 position while preserving the C4-chloride for subsequent orthogonal functionalization.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The substrate contains two halogen handles and a strong electron-withdrawing group (

-

C3-Iodide (Target): The C-I bond is weaker and softer than C-Cl. It undergoes oxidative addition with Pd(0) significantly faster (

). -

C4-Chloride (Risk): Located para to the quinoline nitrogen, this position is highly activated for Nucleophilic Aromatic Substitution (S

Ar). The 6- -

6-Trifluoromethoxy: Enhances lipophilicity (LogP) but destabilizes the C4-Cl bond towards base-mediated displacement.

The Solution: Orthogonal Activation

To achieve >95% selectivity for C3, we must suppress the S

-

Base Selection: We utilize Cesium Carbonate (

) instead of Sodium tert-butoxide ( -

Ligand Selection: Xantphos is the ligand of choice. Its wide bite angle (111°) promotes reductive elimination of the amine, while its steric bulk protects the Pd-center, favoring the reaction with the more accessible C-I bond over the sterically and electronically distinct C-Cl.

Visualizing the Selectivity Pathway

The following diagram illustrates the divergent reaction pathways and the control points required to ensure C3 selectivity.

Figure 1: Chemoselectivity map. Path A (Green) is the desired catalytic cycle. Path B (Red) is the thermal background reaction to be suppressed.

Experimental Protocol

Scale: 1.0 mmol (approx. 373 mg of substrate) Reaction Time: 4–16 hours Selectivity Target: >20:1 (C3:C4)

Materials

| Reagent | Equiv. | Amount | Role |

| Substrate (4-Cl-3-I-6-OCF3-quinoline) | 1.0 | 373 mg | Electrophile |

| Amine (Primary or Secondary) | 1.1 | Variable | Nucleophile |

| Pd(OAc)₂ | 0.05 (5 mol%) | 11.2 mg | Pre-catalyst |

| Xantphos | 0.075 (7.5 mol%) | 43.4 mg | Ligand |

| Cs₂CO₃ (Anhydrous) | 2.0 | 652 mg | Base |

| 1,4-Dioxane (Anhydrous) | N/A | 5.0 mL (0.2 M) | Solvent |

Step-by-Step Methodology

-

Glassware Preparation: Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Catalyst Pre-complexation (Optional but Recommended):

-

Add

and Xantphos to the vial. -

Add 1 mL of dioxane. Stir at RT for 5 minutes until the solution turns yellow/orange, indicating ligation. Note: This ensures active catalyst formation before the substrate is exposed to heat.

-

-

Substrate Addition:

-

Add the quinoline substrate and the anhydrous

to the vial. -

Add the remaining 4 mL of Dioxane.

-

-

Amine Addition:

-

Add the amine coupling partner.[1] (If the amine is a solid, add it with the base in Step 3).

-

-

Degassing (Critical):

-

Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the solvent). Oxygen promotes homocoupling and catalyst deactivation.

-

-

Reaction:

-

Seal the vessel.

-

Heat to 80°C in an oil block.

-

Checkpoint: Monitor by TLC or LC-MS at 2 hours. Look for the disappearance of the starting material (SM).

-

Stop Condition: Stop heating once SM is <5%. Do not extend heating unnecessarily to prevent C4-Cl displacement.

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The C3-aminated product is typically more polar than the starting material but less polar than bis-aminated byproducts.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Formation of C4-isomer | S | 1. Lower temperature to 60°C.2. Switch solvent to Toluene (non-polar solvents suppress charge-separated S |

| Hydrodehalogenation (Loss of I) | Hydride source present. | 1. Ensure solvent is strictly anhydrous.2. Check if the amine is sterically hindered (can act as a hydride donor via |

| No Reaction (Stalled) | Catalyst poisoning or oxidative addition failure. | 1. Switch to Pd₂dba₃ (removes acetate).2. Increase Temp to 90°C (carefully monitoring C4).3. Use BrettPhos if the amine is a weak nucleophile.[3] |

| Bis-amination (C3 & C4) | Over-reaction. | 1. Reduce amine equivalents to 1.0.2. Stop reaction immediately upon consumption of SM. |

Workflow Diagram

Figure 2: Operational workflow for the amination protocol.

References

-

Buchwald-Hartwig Amination (General Mechanism & History) Wikipedia. "Buchwald–Hartwig amination."[1][3][4][5][6] [Link][3][5]

-

Selectivity in Dichloroquinolines Beletskaya, I. P., et al. "Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines."[7][8] Molecules, 2013, 18(2), 2293-2306. [Link] (Note: Demonstrates the utility of Pd/BINAP systems in selective amination of haloquinolines).

-

Ligand Effects on Chemoselectivity (C-Cl vs C-OTf/C-Br) Organic Chemistry Frontiers. "Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions." [Link]

-

Synthesis and Reactivity of 4-Aminoquinolines National Institutes of Health (PMC). "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." [Link] (Note: Highlights the thermal S_NAr reactivity of the C4-position, reinforcing the need for mild catalytic conditions to avoid this pathway).

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing C3-Selective Coupling in Dihaloquinolines

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for C3-selective cross-coupling reactions on dihaloquinoline scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective functionalization on this critical heterocyclic motif. The quinoline core is a privileged structure in numerous pharmaceuticals, and mastering its selective substitution is key to modern drug discovery.[1][2]

Achieving C3 selectivity on a dihaloquinoline is a non-trivial synthetic challenge due to the inherent electronic properties of the quinoline ring, which often favor reactivity at the C2 and C4 positions.[2][3][4] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you optimize your reaction yields and achieve high C3-selectivity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemistry of dihaloquinoline coupling reactions.

Q1: Why is achieving C3-selectivity in dihaloquinolines so challenging?

A1: The difficulty arises from the electronic nature of the pyridine ring within the quinoline scaffold. The nitrogen atom is electron-withdrawing, which makes the C2 and C4 positions electron-deficient and thus more susceptible to nucleophilic attack or oxidative addition by a low-valent metal catalyst (e.g., Pd(0)).[1][4] The C3 position is electronically less activated, making it a more challenging site for conventional cross-coupling reactions. Therefore, achieving C3 selectivity often requires overcoming these innate electronic preferences through careful selection of catalysts, ligands, and reaction conditions.[3][5]

Q2: How does the halogen substitution pattern on the quinoline ring affect C3-coupling?

A2: The substitution pattern is critical. To perform a cross-coupling at the C3 position, you must have a halogen at that position (e.g., 3-bromo-2-chloroquinoline, 3-bromo-4-chloroquinoline). The relative reactivity of the halogens is the primary determinant of initial selectivity. The oxidative addition step in palladium-catalyzed couplings follows the general reactivity trend: C-I > C-OTf > C-Br > C-Cl.[6][7]

-

For a substrate like 3-bromo-2-chloroquinoline: The C-Br bond at the C3 position is significantly more reactive than the C-Cl bond at C2. This electronic difference provides a natural window for achieving selective coupling at C3 by using milder conditions that are sufficient to activate the C-Br bond but not the C-Cl bond.

-

For 2,4-dichloroquinoline: Direct C3-coupling is not possible via traditional cross-coupling as there is no leaving group at this position. Attempts to couple at other positions will preferentially occur at C2, followed by C4.[8][9][10]

Q3: What is the general mechanistic principle for achieving regioselectivity in these reactions?

A3: The core principle lies in exploiting the differential reactivity of the carbon-halogen bonds. For a dihaloquinoline with different halogens (e.g., 3-bromo-4-chloroquinoline), the palladium catalyst will preferentially undergo oxidative addition into the more reactive C-Br bond. By carefully controlling stoichiometry (using ~1 equivalent of the coupling partner) and reaction time, you can isolate the C3-coupled product before the second, more difficult coupling at the C-Cl bond occurs. Ligand selection is also paramount; bulky or electronically specific ligands can further enhance the selectivity of the catalyst for one site over another.[11][12][13]

Troubleshooting Guide

This section is structured to address specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired C3-Coupled Product

This is the most common issue, often stemming from one or more suboptimal parameters.

Q: My reaction with 3-bromo-2-chloroquinoline and an arylboronic acid is not working. What should I check first?

A: When a Suzuki-Miyaura coupling fails, systematically evaluate the core components of the reaction: the catalyst system, the base, and the physical conditions.

-

Possible Cause: Catalyst Inactivity. The active Pd(0) species is prone to oxidation and deactivation.

-

Solution:

-

Ensure Inert Atmosphere: Oxygen can poison the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[14] Ensure your reaction flask is properly purged with an inert gas (Argon or Nitrogen) and that solvents are thoroughly degassed.

-

Use a Pre-catalyst: Instead of relying on Pd(PPh₃)₄ alone, consider using a more robust and air-stable Pd(II) pre-catalyst (e.g., PdCl₂(dppf), Pd(OAc)₂) which is reduced to Pd(0) in situ. Modern Buchwald pre-catalysts are also highly effective at low loadings.[7]

-

Check Reagent Purity: Impurities in solvents or starting materials can act as catalyst poisons.[5]

-

-

-

Possible Cause: Suboptimal Ligand. The ligand is not just a spectator; it dictates the catalyst's stability, reactivity, and selectivity.

-

Solution: For activating the relatively inert C3 position, a sufficiently electron-rich and often sterically bulky phosphine ligand is required. If a standard ligand like PPh₃ fails, switch to a more activating ligand such as a biarylphosphine (e.g., SPhos, XPhos) or a bulky alkylphosphine (e.g., P(t-Bu)₃).[11] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.

-

-

Possible Cause: Incorrect Base or Solvent. The base is crucial for the transmetalation step, and the solvent influences solubility and reaction rates.

-

Solution:

-

Base Selection: A weak base may not be sufficient. For Suzuki couplings, K₂CO₃ or Cs₂CO₃ are often effective. K₃PO₄ is a stronger base that can sometimes improve yields with challenging substrates.[15] The base must be finely ground and anhydrous.

-

Solvent System: A common and effective solvent system is a mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., 4:1 ratio).[14][16] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

-

Problem 2: Poor C3-Selectivity / Mixture of Isomers

Q: I am attempting a C3-coupling on 3,4-dichloroquinoline, but I am getting a mixture of products or reaction at the C4 position. How can I improve C3 selectivity?

A: This is a classic regioselectivity challenge. Since both positions have the same halogen, selectivity cannot be based on halogen reactivity. Instead, it must be controlled by directing effects or subtle electronic differences, which is difficult.

-

Possible Cause: Inherent Reactivity Favors C4. In many cases, the C4 position is more electronically activated than the C3 position. 3,4-dihaloquinolines are known to preferentially undergo coupling at C4.[8]

-

Solution:

-

Ligand Tuning: This is the most powerful tool. The steric and electronic properties of the ligand can dramatically influence the outcome. Bulky ligands can sterically block the more accessible C4 position, potentially favoring oxidative addition at C3. Conversely, ligands designed to engage in non-covalent interactions with the substrate could direct the catalyst to a specific site.[11][17] A thorough screening of ligands is essential.

-

Directed C-H Functionalization: If starting from a quinoline without a C3-halogen, consider a C-H activation strategy. Certain directing groups installed on the quinoline nitrogen can guide a transition metal catalyst to functionalize the C3-H bond directly.[3][5]

-

-

Problem 3: Significant Formation of Side Products

Q: My reaction produces the C3-coupled product, but it's contaminated with significant amounts of dehalogenated starting material and homocoupled boronic acid. How can I minimize these?

A: These side products indicate issues with the reaction pathway, often related to moisture, oxygen, or an inefficient catalytic cycle.

-

Possible Cause: Protodeboronation and Homocoupling (Suzuki).

-

Solution:

-

Strictly Anhydrous & Anaerobic Conditions: Both moisture and oxygen can contribute to the degradation of the organoboron reagent and the catalyst, leading to these side products. Use dry solvents and rigorously degas the reaction mixture.[14]

-

Optimize Base and Temperature: An overly strong base or excessively high temperature can accelerate the decomposition of the boronic acid. Consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or lowering the reaction temperature.[18]

-

-

-

Possible Cause: Dehalogenation (Reduction).

-

Solution: Dehalogenation occurs when the organometallic intermediate undergoes protonolysis before reductive elimination. This can be caused by trace amounts of water or other protic sources. Ensure all reagents and solvents are scrupulously dry. Sometimes, using a slightly less electron-rich ligand can disfavor the undesired reduction pathway.

-

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to diagnosing and solving common issues in C3-selective coupling reactions.

Caption: A systematic workflow for troubleshooting C3-selective coupling reactions.

Data & Protocols

Table 1: Recommended Conditions for C3-Selective Suzuki-Miyaura Coupling

The following table summarizes validated starting points for the Suzuki-Miyaura coupling of a model substrate, 3-bromo-2-chloroquinoline , with an arylboronic acid.

| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale & Comments |

| Substrate | 3-Bromo-2-chloroquinoline | 3-Bromo-2-chloroquinoline | C3-Br is more reactive than C2-Cl. |

| Coupling Partner | Arylboronic Acid (1.1 eq) | Arylboronic Acid (1.2 eq) | A slight excess is used to drive the reaction. |

| Pd Source | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd₂(dba)₃ is a reliable source of Pd(0). |

| Ligand | None | SPhos (6 mol%) | SPhos is a bulky, electron-rich ligand that accelerates oxidative addition and reductive elimination.[7] |

| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.5 eq) | K₃PO₄ is a stronger, non-nucleophilic base often effective for difficult couplings. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | The aqueous phase is crucial for dissolving the base.[16] |

| Temperature | 90 °C | 110 °C | Higher temperatures may be needed for less reactive boronic acids or to activate the C-Cl bond if desired. |

| Typical Yield | 60-85% | 75-95% | Yields are substrate-dependent. |

Experimental Protocol: C3-Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C3-selective arylation of 3-bromo-2-chloroquinoline.

Materials:

-

3-bromo-2-chloroquinoline (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.1 mmol, 1.1 equiv)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

K₂CO₃ (2.0 mmol, 2.0 equiv, finely ground)

-

1,4-Dioxane (8 mL, anhydrous)

-

Deionized Water (2 mL)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-chloroquinoline, the arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add the anhydrous 1,4-dioxane and deionized water via syringe. The mixture should be a suspension.

-

Degassing: Bubble argon through the stirred suspension for 15-20 minutes to thoroughly degas the solvent mixture.

-

Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst.

-

Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[14]

-

Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-2-chloroquinoline product.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14]

References

- Sheng, X., et al. (2021). Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. Angewandte Chemie.

- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

- CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn.

- Larkin, M. A., & Spivey, A. C. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.

- Wang, C., et al. C3-selective C–H thiolation of quinolines via an N-arylmethyl activation strategy. Organic Chemistry Frontiers.

- O'Donovan, D. H., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC.

-

Gulea, M., & Donnard, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

- Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PMC.

- Ciofolo, G. O., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.

- BenchChem. A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. BenchChem.

- BenchChem. Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. BenchChem.

- Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry.

-

Lin, X., et al. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society. Available at: [Link]

- Procter, D. J., et al. (2021). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository.

- Chobo, R., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.

-

Özer, M. S., et al. (2018). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Available at: [Link]

- Lin, X., et al. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed.

-

Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.

- BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.

Sources

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C3-selective C–H thiolation of quinolines via an N-arylmethyl activation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 9. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]

- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]

Solving regioselectivity issues in 3,4-dihaloquinoline reactions

Technical Support Center: 3,4-Dihaloquinoline Functionalization Topic: Solving Regioselectivity Issues in 3,4-Dihaloquinoline Reactions Ticket ID: REGIO-34-Q Status: Open Assigned Scientist: Senior Application Scientist, Heterocycle Division

Executive Summary: The Selectivity Paradox

Researchers often approach 3,4-dihaloquinolines assuming they behave like simple pyridines or benzenes. They do not. The 3,4-dihaloquinoline scaffold presents a unique "Selectivity Paradox":

-

Electronic Activation (C4): The C4 position is electronically activated for nucleophilic attack (para-like to nitrogen) but is sterically hindered by the peri-hydrogen (H5).

-

Bond Lability (C3 vs. C4): In Palladium-catalyzed cross-couplings, the rate of oxidative addition depends on bond dissociation energy (BDE) and steric accessibility, often favoring C3 if the halogens are identical, or whichever position holds the weaker halogen (I > Br > Cl).

This guide provides a self-validating logic system to navigate these competing forces.

Section 1: The Reactivity Landscape

Before troubleshooting, you must visualize the competing forces on your substrate.

The Hierarchy of Reactivity:

-

SNAr (Nucleophilic Aromatic Substitution): Exclusively favors C4 . The nitrogen atom acts as an electron sink, stabilizing the Meisenheimer complex at C4. C3 is meta-like and virtually inert to SNAr.

-

Pd-Catalyzed Coupling (Suzuki/Buchwald): Controlled by the Leaving Group (LG) Hierarchy (I > Br > OTf > Cl). If halogens are identical (e.g., 3,4-dibromo), steric hindrance at C4 (peri-effect) often directs the catalyst to C3 first, though mixtures are common without specific ligands.

Visualizing the Decision Matrix

Figure 1: The divergent reactivity profiles of the C3 and C4 positions allow for orthogonal functionalization strategies.[1][2]

Section 2: Troubleshooting Guides (Q&A)

Ticket #101: "I have 3,4-dibromoquinoline and my Suzuki coupling gives a 60:40 mixture."

Diagnosis: You are relying on steric differentiation alone. In 3,4-dibromoquinoline, the C4 position is electronically more electrophilic (favoring oxidative addition), but the C3 position is sterically more accessible (favoring catalyst approach). Standard catalysts (e.g., Pd(PPh3)4) cannot discriminate effectively between these opposing forces.

The Solution: Substrate Engineering (The "Differential Halogen" Strategy) Do not struggle with 3,4-dibromoquinoline. Switch your starting material to 3-bromo-4-chloroquinoline .

-

Why? This creates a massive bond-energy gap.

-

C3-Br: Weak bond (BDE ~ 68 kcal/mol). Reacts FAST with Pd(0).

-

C4-Cl: Strong bond (BDE ~ 81 kcal/mol). Reacts SLOW with Pd(0).

-

-

Result: You can perform a Suzuki coupling exclusively at C3, leaving the C4-Cl intact for a subsequent step.

Protocol: C3-Selective Suzuki on 3-Bromo-4-chloroquinoline

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.

-

Solvent: DME/Water (3:1).

-

Base: Na2CO3 (2.0 equiv).

-

Temperature: 80 °C (Do not overheat; refluxing toluene might activate the Cl).

-

Outcome: >95% regioselectivity for C3-arylation.

Ticket #102: "I need to introduce an amine at C4, but my cross-coupling failed."

Diagnosis: You are likely trying to use Buchwald-Hartwig conditions on a substrate that is better suited for SNAr. If you have a halogen at C4 (Cl or Br), you do not need Palladium to install an amine. The C4 position is sufficiently activated for direct displacement, especially under acidic catalysis.

The Solution: Acid-Mediated SNAr Using a Lewis or Brønsted acid protonates the quinoline nitrogen, making the C4 position significantly more electrophilic. This allows for milder conditions than thermal displacement.[3]

Protocol: C4-Selective Amination (SNAr)

-

Substrate: 3-Bromo-4-chloroquinoline (or 3,4-dichloro).

-

Reagent: Amine (1.1 equiv).

-

Additive: HCl (4M in dioxane, 1.0 equiv) OR p-TsOH (0.1 equiv).

-

Solvent: Ethanol or n-Butanol.

-

Conditions: Reflux for 2–6 hours.

-

Mechanism: The H+ activates the ring. The amine attacks C4. The Cl leaves. The C3-Br remains untouched because C3 is not activated for SNAr.

Ticket #103: "How do I synthesize a 3,4-unsymmetrical quinoline from scratch?"

Diagnosis: You need a robust, divergent workflow. The order of operations is critical: Weakest Bond First (C3-Br) , then Activated Bond Second (C4-Cl) .

The Master Workflow: We utilize the orthogonal reactivity of 3-bromo-4-chloroquinoline.

| Step | Reaction Type | Target Site | Reagent | Why it works |

| 1 | Suzuki Coupling | C3 (Br) | Ar-B(OH)2, Pd(0) | Pd inserts into C-Br (weaker) faster than C-Cl. |

| 2 | SNAr | C4 (Cl) | R-NH2, H+ | C4 is activated for nucleophiles; C3-Aryl is stable. |

| Alternative Step 2 | Buchwald Coupling | C4 (Cl) | R-NH2, Pd(II)/Ligand | Requires bulky ligand (e.g., BrettPhos) to activate C-Cl. |

Visualizing the Divergent Synthesis

Figure 2: The sequential functionalization strategy leveraging the Br/Cl differential.

Section 3: Advanced Troubleshooting (Lithiation)

Issue: "I want to use Lithium-Halogen Exchange. Which position reacts?"

Analysis:

-

3-Bromo-quinoline: Exchange occurs at C3 (Kinetic control and anion stability).

-

3,4-Dibromoquinoline: Exchange occurs predominantly at C3 .

-

Reasoning: While a C4-anion would be electronically stabilized by the nitrogen, the C3-Lithio species is preferred due to the "Halogen Dance" mechanism and the significant steric repulsion a C4-Li species would face from the peri-hydrogen (H5).

-

-

Warning: Lithiation of 3,4-dihaloquinolines is prone to "scrambling" (halogen dance). Unless you strictly control temperature (-78 °C) and time, the lithium may migrate to C2 or C4.

Recommendation: Avoid lithiation for 3,4-functionalization if possible. Use the Pd-catalyzed/SNAr sequence described above for higher reliability.

References

-

Handy, S. T., & Zhang, Y. (2006).[4] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299–301.[4]

-

Source:

-

-

Langer, P. (2010). "Regioselective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science.

-

Source:

-

-

BenchChem Protocols. (2025). "3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis."

-

Source:

-

-

Norman, J. P., et al. (2022).[5] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry.

-

Source:

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. baranlab.org [baranlab.org]

- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]

Stability of trifluoromethoxy group under basic reaction conditions

Technical Support Center: Stability of Trifluoromethoxy (

Subject: Troubleshooting

Executive Summary: The Stability Paradox

The trifluoromethoxy (

Root Cause of Instability:

The instability is rarely due to direct deprotonation of the

- -Elimination (Fluoride Extrusion): Triggered by metallation at the ortho-position, leading to benzyne intermediates or difluorophosgene equivalents.

-

Nucleophilic Aromatic Substitution (

): Occurs on electron-deficient heterocycles where

Diagnostic Decision Tree

Before proceeding, locate your reaction conditions on the stability map below to assess risk.

Figure 1: Decision matrix for assessing

Critical Failure Mode 1: Ortho-Lithiation & Elimination

The Scenario: You treat an aryl-

The Mechanism:

The

Decomposition Pathway:

Figure 2: The thermal decomposition pathway of ortho-lithiated trifluoromethoxy arenes.

Troubleshooting Protocol: Safe Metallation

-

Temperature Control: Never allow the internal temperature to rise above

once the base is added. -

Base Selection: Switch from

-BuLi to LDA or LiTMP (non-nucleophilic bases reduce competing attack). -

The "Turbo" Fix: Use Knochel’s TurboGrignard (

) or TurboHauser bases (

Table 1: Stability Limits of Metallated

| Metallated Species | Safe Temperature Limit | Risk Factor | Recommended Action |

| Ar-Li | High | Trap immediately at | |

| Ar-MgX | Low | Use for scale-up; requires I/Br exchange. | |

| Ar-ZnX | Room Temp | Negligible | Best for Negishi couplings. |

Critical Failure Mode 2: Nucleophilic Attack ( )

The Scenario: You are using a strong base (e.g.,

The Science:

While

Mitigation Strategy:

-

Switch Bases: Use non-nucleophilic bases like

or -

Steric Bulk: If a strong base is required for deprotonation, use highly hindered bases (e.g., LiHMDS) that are kinetically poor nucleophiles for

.

Frequently Asked Questions (FAQs)

Q1: I see a new triplet at -58 ppm in my

Q2: Can I use NaH with

Q3: How do I introduce

Validated Protocol: Ortho-Functionalization of (Trifluoromethoxy)benzene

Objective: Introduce an electrophile ortho to the

Reagents:

-

Substrate: (Trifluoromethoxy)benzene (1.0 equiv)

-

Base:

(1.1 equiv) or LDA (1.1 equiv) -

Electrophile: Benzaldehyde (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon. Add THF and cool to

(Dry ice/Acetone bath). -

Addition: Add the substrate. Add the base dropwise over 20 minutes.

-

Checkpoint: Ensure internal temp does not rise above

.

-

-

Incubation: Stir at

for exactly 1 hour.-

Note: Do not extend this time unnecessarily.

-

-

Quench: Add the electrophile (dissolved in THF) slowly at

. -

Warm-up: Allow the reaction to stir at

for 30 mins, then remove the cooling bath and allow to warm to -

Workup: Quench with saturated

.

Validation Check:

Run a crude

-

Pass: Signal remains a singlet near -58 ppm.

-

Fail: Signal disappears or shifts to -120 to -200 ppm (fluoride generation).

References

-

Knochel, P., et al. (2011). "Functionalization of Heterocycles using New Grignard Reagents." Chemistry – A European Journal. Link

-

Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemBioChem. Link

-

Togni, A., et al. (2010). "A New Class of Electrophilic Trifluoromethylating Reagents." Angewandte Chemie International Edition. Link

-

Schlosser, M., et al. (2003). "The basicity of trifluoromethoxy-substituted phenyllithiums." European Journal of Organic Chemistry.[2] Link

Sources

Validation & Comparative

A Comparative Guide to ¹³C and ¹⁹F NMR Shifts for 6-Trifluoromethoxy Quinoline Derivatives: Spectroscopic Insights for Drug Discovery

In the landscape of modern medicinal chemistry, quinoline scaffolds functionalized with fluorine-containing moieties are of paramount importance. The trifluoromethoxy (-OCF₃) group, in particular, is a prized substituent due to its ability to enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby significantly impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, 6-trifluoromethoxy quinoline derivatives are a promising class of compounds with applications ranging from antimalarials to kinase inhibitors.

A critical aspect of developing these molecules is their unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C and ¹⁹F NMR, provides an unparalleled window into the electronic environment of the quinoline core and the trifluoromethoxy group. This guide offers a comparative analysis of the ¹³C and ¹⁹F NMR spectral data for 6-trifluoromethoxy quinoline derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge to interpret these spectra and understand the structure-property relationships that govern chemical shifts.

The Diagnostic Power of ¹³C and ¹⁹F NMR in Characterizing Substituted Quinolines

While ¹H NMR is a staple for structural elucidation, ¹³C and ¹⁹F NMR offer unique advantages for fluorinated quinolines. The ¹³C NMR spectrum reveals the carbon framework of the molecule, with the chemical shifts of the quinoline ring carbons being particularly sensitive to the electronic effects of substituents.[1][2][3]

The ¹⁹F nucleus is exceptionally suited for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[4][5] The chemical shift of the trifluoromethoxy group is highly sensitive to its local electronic and steric environment, making ¹⁹F NMR a powerful probe for detecting subtle changes in molecular structure and conformation.[6][7][8] Factors such as solvent polarity and the electronic nature of other substituents on the quinoline ring can significantly influence the ¹⁹F chemical shift.[6][7]

Comparative Analysis of ¹³C and ¹⁹F NMR Chemical Shifts

The following tables present a comparative overview of the expected ¹³C and ¹⁹F NMR chemical shifts for a series of hypothetical 6-trifluoromethoxy quinoline derivatives. These values are based on established principles of NMR spectroscopy and data from related quinoline compounds.[9][10][11] The purpose is to illustrate the influence of substituents at the C-2 and C-4 positions on the NMR spectra.